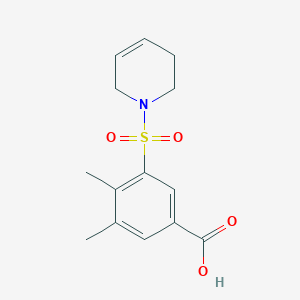![molecular formula C13H17N3O3S B6645278 3-[[2-(Aminomethyl)morpholin-4-yl]sulfonylmethyl]benzonitrile](/img/structure/B6645278.png)
3-[[2-(Aminomethyl)morpholin-4-yl]sulfonylmethyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-(Aminomethyl)morpholin-4-yl]sulfonylmethyl]benzonitrile, commonly known as AMMSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
AMMSB exerts its biological effects through the inhibition of NF-κB activation. NF-κB is a transcription factor that plays a key role in inflammation and cancer. Inhibition of NF-κB activation by AMMSB leads to the downregulation of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
Studies have shown that AMMSB has anti-inflammatory and anti-cancer effects. Inhibition of NF-κB activation by AMMSB leads to the downregulation of pro-inflammatory and pro-cancer genes. In addition, AMMSB has been found to have insecticidal activity against various pests.
Advantages and Limitations for Lab Experiments
AMMSB has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have potent biological effects. However, there are also some limitations to using AMMSB in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for research on AMMSB. One area of research is the development of new synthetic methods for AMMSB that can improve its solubility and other properties. Another area of research is the identification of new biological targets for AMMSB that can expand its potential applications. Finally, there is also a need for further studies on the safety and toxicity of AMMSB, particularly in relation to its potential use in medicine and agriculture.
Conclusion:
In conclusion, AMMSB is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Further research on AMMSB is needed to fully explore its potential applications and improve its properties.
Synthesis Methods
AMMSB can be synthesized through a multi-step process starting from 4-chlorobenzonitrile. The first step involves the reaction of 4-chlorobenzonitrile with sodium methoxide to form 4-methoxybenzonitrile. This is followed by the reaction of 4-methoxybenzonitrile with morpholine and formaldehyde to form 4-(morpholinomethyl)benzonitrile. The final step involves the reaction of 4-(morpholinomethyl)benzonitrile with sulfonyl chloride to form AMMSB.
Scientific Research Applications
AMMSB has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, AMMSB has been found to have anti-inflammatory and anti-cancer properties. Studies have shown that AMMSB inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. In agriculture, AMMSB has been found to have insecticidal activity against various pests. In material science, AMMSB has been studied for its potential applications in the synthesis of new materials.
Properties
IUPAC Name |
3-[[2-(aminomethyl)morpholin-4-yl]sulfonylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c14-7-11-2-1-3-12(6-11)10-20(17,18)16-4-5-19-13(8-15)9-16/h1-3,6,13H,4-5,8-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGDCYVHYKAWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)CC2=CC(=CC=C2)C#N)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
![2-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-2-yl]cyclohexan-1-ol](/img/structure/B6645213.png)
![2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6645219.png)
![2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B6645223.png)

![2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6645237.png)


![2-[(3-Amino-2,2-difluoropropyl)amino]-6-fluorobenzonitrile](/img/structure/B6645256.png)
![2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645262.png)
![2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645269.png)

